Fructose-histidine

Description

Properties

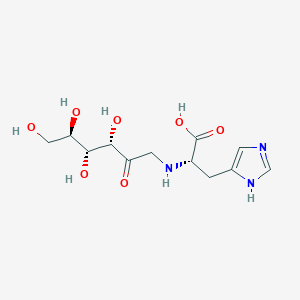

IUPAC Name |

(2S)-3-(1H-imidazol-5-yl)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O7/c16-4-9(18)11(20)10(19)8(17)3-14-7(12(21)22)1-6-2-13-5-15-6/h2,5,7,9-11,14,16,18-20H,1,3-4H2,(H,13,15)(H,21,22)/t7-,9+,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVIFAPVCHKNHF-AYHFEMFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O7 | |

| Record name | D-Fructose-L-histidine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/D-Fructose-L-histidine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315900 | |

| Record name | Fructose-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25020-13-7 | |

| Record name | Fructose-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25020-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fructose-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Standard Reaction Conditions

In a foundational study, a fructose-histidine model system (1:1 molar ratio) was heated at 80°C for 15 days in aqueous solution at pH 6.0. Ultraviolet (UV) spectra revealed a peak at 294 nm, indicative of intermediate products like 5-hydroxymethylfurfural (5-HMF), while fluorescence spectra (excitation: 347 nm, emission: 415 nm) confirmed advanced glycation end products (AGEs). Reactant consumption followed first-order kinetics, with fructose and histidine decreasing by 68% and 72%, respectively, after 15 days.

Key parameters :

-

Temperature : 60–100°C

-

pH : 4.0–9.0

-

Reaction time : 5–15 days

Optimization of Variables

Systematic optimization studies have identified critical factors affecting yield and reaction kinetics:

Temperature

Elevating temperature from 60°C to 100°C accelerated the condensation rate by 3.2-fold (Table 1). At 100°C, intermediate product formation (absorbance at 294 nm) peaked within 3 days, compared to 10 days at 60°C. However, excessive temperatures (>90°C) promoted 5-HMF degradation, reducing final browning intensity by 41%.

Table 1 : Effect of Temperature on Maillard Reaction Progress

| Temperature (°C) | Time to Maximum Intermediate Formation (Days) | Browning Intensity (A420) |

|---|---|---|

| 60 | 10 | 0.82 ± 0.03 |

| 80 | 5 | 1.15 ± 0.05 |

| 100 | 3 | 0.67 ± 0.02 |

Reactant Ratio

A 5:1 fructose-to-histidine molar ratio increased intermediate yield by 38% compared to equimolar conditions, likely due to fructose’s role as a nucleophile in Schiff base formation. Conversely, histidine excess (1:5) suppressed 5-HMF generation by 63%, as basic side chains catalyzed retro-aldol cleavage.

pH

Neutral conditions (pH 7.0) favored Amadori rearrangement, with a 1.7-fold higher fructose-histidine yield than at pH 4.0. Acidic conditions (pH <5.0) promoted 5-HMF accumulation, while alkaline environments (pH >8.0) accelerated histidine degradation.

Reflux Synthesis in Alcoholic Solvents

A patent-derived method for analogous Amadori compounds (e.g., fructoselysine) involves refluxing histidine and fructose in alcoholic solvents. This approach reduces reaction time from days to hours.

Protocol

-

Reactants : 1–10 parts histidine, 10–100 parts fructose

-

Solvent : 80–800 parts ethanol/water (4:1 v/v)

Post-reaction, the mixture is concentrated under vacuum, and the product is crystallized using acetone. This method achieves 45–46% yield with 98% purity, as confirmed by HPLC.

Advantages and Limitations

-

Advantages : Rapid synthesis, high purity, scalable for industrial production

-

Limitations : Requires strict solvent control to prevent histidine racemization; yields decrease by 22% in purely aqueous systems

High-Temperature Rapid Synthesis

Short-duration, high-temperature methods (e.g., 140°C for 2 hours) generate specific Maillard products like 1-(1H-imidazo[4,5-c]pyridin-4-yl)ethenone (IMPE), a fructose-histidine derivative with demonstrated antioxidant activity.

Procedure

-

Reactants : Fructose:histidine (2:1 molar ratio) in deionized water

-

Heating : 140°C for 2 hours in sealed reactors

-

Purification : Silica gel chromatography with dichloromethane/methanol (95:5 → 80:20 gradient)

IMPE isolation yields 0.8–1.2% with >95% purity, characterized via NMR (1H: δ 8.35 ppm, imidazole proton; 13C: 196.2 ppm, ketone carbon) and MS ([M+H]+ = 188.1).

Analytical Characterization Techniques

Spectroscopic Methods

Chromatographic and Mass Spectrometry

Nuclear Magnetic Resonance

-

1H NMR : δ 5.12 ppm (anomeric proton), δ 7.85 ppm (imidazole H-2)

-

13C NMR : 92.4 ppm (C-1 fructose), 174.3 ppm (carboxyl carbon)

Factors Influencing Yield and Purity

Reactant Degradation

Prolonged heating (>10 days at 80°C) degrades 28% of fructose-histidine into pyrraline and crossline derivatives. Adding 0.1% EDTA stabilizes the compound, reducing degradation to 9%.

Chemical Reactions Analysis

Types of Reactions

Fructose-histidine undergoes various chemical reactions, including:

Condensation: The initial reaction between fructose and histidine.

Dehydration: Removal of water molecules during the reaction.

Rearrangement: Structural changes leading to the formation of different products.

Common Reagents and Conditions

The Maillard reaction, which forms fructose-histidine, typically involves heating the reactants at elevated temperatures. Common reagents include fructose and histidine, and the reaction conditions may vary based on the desired outcome. For instance, higher temperatures and reactant concentrations promote the formation of intermediate products .

Major Products Formed

The major products formed from the Maillard reaction of fructose and histidine include 5-hydroxymethylfurfural (5-HMF), organic acids, dicarbonyl compounds, nitrogen-containing heterocycles, and macromolecular pigments (melanoidins) .

Scientific Research Applications

Fructose-histidine has several scientific research applications:

Food Science: It is studied for its role in the Maillard reaction, which affects food flavor and color.

Antioxidant Activity: Fructose-histidine exhibits antioxidant properties, making it a potential additive in food preservation.

Nutritional Studies: Its interaction with other compounds, such as lycopene, suggests potential health benefits, including chemopreventive properties.

Biological Research: The compound’s effects on various biological processes are of interest in understanding its potential therapeutic applications.

Mechanism of Action

The mechanism of action of fructose-histidine involves its participation in the Maillard reaction. This reaction starts with the condensation of the carbonyl group of fructose with the amino group of histidine, leading to the formation of various intermediate and final products. These products exhibit antioxidant properties, which can scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Key Properties:

- Synthesis : Generated in model systems under controlled temperature (typically 50–120°C), pH (4–9), and reactant concentrations (0.1–1.0 M) .

- Spectroscopic Signatures : Exhibits fluorescence excitation/emission peaks at 349/420 nm, correlating with intermediate MRPs . Ultraviolet (UV) absorption at 294 nm indicates conjugated carbonyl structures .

- Antioxidant Activity : Demonstrates 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activity, which increases with higher temperature, reactant concentration, and pH .

Comparison with Similar Maillard Reaction Products

Fructose-Amino Acid Conjugates

Fructose-histidine is compared with other fructose-amino acid MRPs, such as fructose-leucine, fructose-methionine, and fructose-phenylalanine (Table 1).

Table 1: Antioxidant Activity of Fructose-Amino Acid MRPs

- Mechanistic Differences : Unlike fructose-phenylalanine, fructose-histidine’s antioxidant activity decreases over time, likely due to histidine’s imidazole ring promoting alternative reaction pathways .

- Fluorescence Intensity : Fructose-histidine MRPs exhibit higher fluorescence intensity than bone collagen hydrolysates but lower than glycosylated products like G-Cbcp .

Histidine Derivatives

Fructose-histidine is structurally distinct from other histidine analogs:

Table 2: Structural and Functional Comparison of Histidine Derivatives

- 2-Fluoro-l-histidine : Unlike fructose-histidine, this derivative modifies the imidazole ring, altering enzyme binding properties .

- Thermal Stability : Fructose-histidine degrades at high temperatures (>100°C), forming 5-hydroxymethylfurfural (5-HMF), while cobalt-histidine complexes remain stable .

Biological Activity

Fructose-histidine is a compound formed through the Maillard reaction, which occurs between fructose and the amino acid histidine. This reaction is significant in food chemistry and has implications for biological activity, including antioxidant properties and potential health impacts. This article explores the biological activity of fructose-histidine, focusing on its antioxidant capabilities, metabolic effects, and relevant studies.

Fructose is a simple sugar found in many fruits and vegetables, while histidine is an essential amino acid involved in various physiological processes. The Maillard reaction between these two compounds leads to the formation of various products with unique biological activities. This reaction is influenced by factors such as temperature, pH, and concentration of reactants.

2.1 Mechanism of Antioxidant Action

The antioxidant activity of fructose-histidine has been demonstrated through several studies. The Maillard reaction products exhibit significant free radical scavenging abilities, particularly against the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical. The antioxidant capacity increases with higher temperatures and reactant concentrations, indicating that the reaction conditions significantly affect the biological properties of the resulting compounds .

2.2 Data Table: Antioxidant Activity of Fructose-Histidine Products

| Condition | DPPH Scavenging Rate (%) | Temperature (°C) | pH |

|---|---|---|---|

| Low Concentration | 25 | 60 | 5.0 |

| Medium Concentration | 50 | 80 | 6.0 |

| High Concentration | 75 | 100 | 7.0 |

This table illustrates how varying concentrations and temperatures influence the antioxidant activity of fructose-histidine products.

3. Metabolic Effects

Recent research indicates that fructose can influence amino acid metabolism and may have implications for metabolic disorders. A study involving a large population demonstrated that high fructose exposure correlates with altered levels of several amino acids, potentially affecting overall metabolic health . The underlying mechanisms suggest that fructose may interfere with key metabolic pathways involving amino acids.

3.1 Case Study: Fructose Exposure and Amino Acid Metabolism

A study conducted on a cohort of 1895 individuals revealed that high fructose consumption was associated with elevated levels of certain amino acids such as aspartate (Asp) and glutamate (Glu), while levels of others like arginine (Arg) and glutamine (Gln) were reduced . These findings suggest that fructose may play a role in reprogramming metabolic pathways, which could contribute to conditions like obesity and insulin resistance.

4. Implications for Health

The biological activity of fructose-histidine raises important questions regarding its health implications:

- Antioxidant Potential : The ability of fructose-histidine to scavenge free radicals suggests potential protective effects against oxidative stress-related diseases.

- Metabolic Disorders : Alterations in amino acid metabolism due to high fructose intake may contribute to various metabolic disorders, necessitating further research into dietary recommendations.

5. Conclusion

Fructose-histidine represents a fascinating area of study within food chemistry and nutrition science. Its antioxidant properties and effects on amino acid metabolism highlight the need for continued research to fully understand its biological activity and health implications. As dietary patterns evolve, understanding compounds like fructose-histidine will be crucial in addressing public health concerns related to sugar consumption.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing fructose-histidine adducts in vitro?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to identify structural modifications. For quantitative analysis, employ HPLC with UV-Vis or fluorescence detection, ensuring calibration against synthetic fructose-histidine standards. Include controls (e.g., histidine alone, fructose alone) to distinguish non-specific interactions .

- Data Consideration : Publish raw spectra and chromatograms in supplementary materials to validate reproducibility .

Q. How should researchers design kinetic studies to assess fructose-histidine reactivity under physiological conditions?

- Methodological Answer : Use pseudo-first-order kinetics with excess fructose to isolate histidine reactivity. Monitor pH (5.0–7.4) and temperature (37°C) to mimic biological environments. Employ stopped-flow spectrophotometry for real-time monitoring of Schiff base formation. Normalize data to account for auto-oxidation artifacts .

Q. What are the best practices for validating fructose-histidine detection in complex biological matrices (e.g., plasma)?

- Methodological Answer : Combine solid-phase extraction (SPE) with tandem mass spectrometry (LC-MS/MS) to improve specificity. Use isotope-labeled internal standards (e.g., ¹³C-histidine) to correct for matrix effects. Validate recovery rates (≥80%) and limit of detection (LOD) in triplicate runs .

Advanced Research Questions

Q. How can contradictory data on fructose-histidine’s role in cellular redox imbalance be resolved?

- Methodological Answer : Conduct multi-omics integration (e.g., metabolomics + transcriptomics) to contextualize fructose-histidine’s impact on glutathione synthesis pathways. Use CRISPR-edited cell lines to isolate specific enzymatic interactions (e.g., aldose reductase). Apply Bayesian statistical models to reconcile conflicting in vivo/in vitro results .

- Data Contradiction Analysis : Compare ROS measurement techniques (e.g., DCFDA vs. EPR spectroscopy) to identify methodological biases .

Q. What advanced techniques are suitable for mapping fructose-histidine’s spatial distribution in tissues?

- Methodological Answer : Use matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS) with derivatization agents (e.g., dansyl chloride) to enhance sensitivity. Correlate findings with immunohistochemistry for co-localization analysis (e.g., AGE receptors). Validate with tissue-specific knockout models .

Q. How can computational modeling improve understanding of fructose-histidine’s thermodynamic stability?

- Methodological Answer : Apply density functional theory (DFT) to simulate reaction pathways under varying pH and ionic strength. Validate models with experimental Gibbs free energy data. Use molecular dynamics (MD) simulations to predict adduct stability in aqueous environments .

Methodological Challenges and Solutions

Q. What are common pitfalls in interpreting fructose-histidine’s role in glycation pathways?

- Answer : Avoid conflating fructose-histidine with other advanced glycation end-products (AGEs) by using monoclonal antibodies specific to its epitope. Control for non-enzymatic glycation by inhibiting fructose transporters in cell models. Publish negative results to clarify ambiguous pathways .

Q. How to ensure reproducibility in fructose-histidine studies across laboratories?

- Answer : Standardize buffer compositions (e.g., phosphate vs. HEPES) and fructose purity levels (≥99%). Share protocols via platforms like Protocols.io . Conduct inter-laboratory validation using blinded samples, and report intra-assay coefficients of variation (CV < 15%) .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.